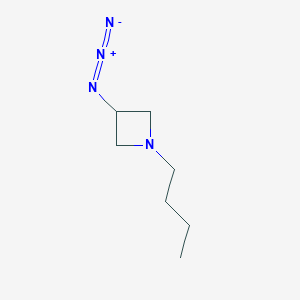
3-Azido-1-butylazetidine
Overview
Description
3-Azido-1-butylazetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
The primary target of 3-Azido-1-butylazetidine is the HIV reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral drugs .
Mode of Action
This compound, also known as Zidovudine, works by inhibiting the HIV reverse transcriptase enzyme . It is a nucleoside analogue reverse-transcriptase inhibitor that competes with natural nucleosides. Once incorporated into the growing DNA chain during replication, it prevents the formation of phosphodiester linkages needed for chain elongation, thereby terminating viral DNA growth .
Biochemical Pathways
The action of this compound affects the biochemical pathway of HIV replication. By inhibiting the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, a critical step in the replication of retroviruses . This results in a decrease in viral load and an increase in immune function .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. It is well absorbed from the gastrointestinal tract and widely distributed in body tissues. It undergoes hepatic metabolism and is excreted via the kidneys . These properties impact its bioavailability and therapeutic efficacy .
Result of Action
The result of the action of this compound is a decrease in the replication of the HIV virus. This leads to a reduction in viral load, improvement in immune function, and a delay in the progression of HIV infection and the onset of AIDS .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect its stability, while the presence of other drugs can affect its metabolism and excretion . Understanding these factors is important for optimizing its use and minimizing potential side effects.
Biochemical Analysis
Biochemical Properties
3-Azido-1-butylazetidine plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with cellular components . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length in chromosomes . This inhibition can lead to telomere shortening and affect cell proliferation and senescence. Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the azido group to specific biomolecules, leading to the formation of covalent adducts. This binding can inhibit the activity of enzymes such as cytochrome P450 and telomerase, thereby affecting their normal functions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time. For example, prolonged exposure to this compound can lead to increased oxidative stress and cellular damage. In in vivo studies, the long-term effects of this compound on cellular function and organismal health are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth by targeting telomerase activity . At high doses, this compound can be toxic and cause adverse effects, including liver and kidney damage. The threshold for these toxic effects depends on the specific animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular components . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes. For example, the inhibition of telomerase by this compound can impact nucleotide metabolism and DNA synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, the interaction with mitochondrial proteins can lead to the accumulation of this compound in mitochondria, where it can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azido-1-butylazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-butylazetidine with azidation reagents such as sodium azide (NaN₃) under specific reaction conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-butylazetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-Azido-1-butylazetidine has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological processes and interactions. In industry, it is utilized in the production of polymers and other materials.
Comparison with Similar Compounds
3-Azido-1-butylazetidine is compared with other similar compounds, such as aziridines and other azetidines. While aziridines are three-membered nitrogen-containing rings and azetidines are four-membered, this compound stands out due to its unique structure and reactivity. The presence of the azido group enhances its reactivity and versatility in chemical reactions.
List of Similar Compounds
Aziridines
Other azetidines
1-Butylazetidine
Sodium azide (NaN₃)
Lithium aluminum hydride (LiAlH₄)
Sodium borohydride (NaBH₄)
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-azido-1-butylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-2-3-4-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPJBVBVQBLENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



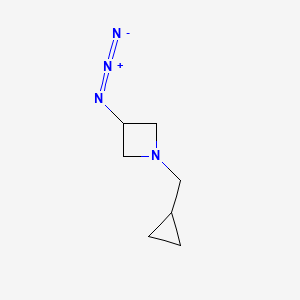
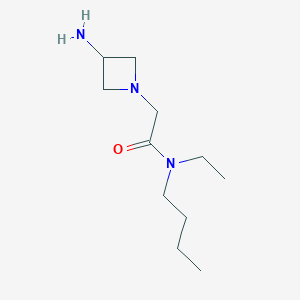

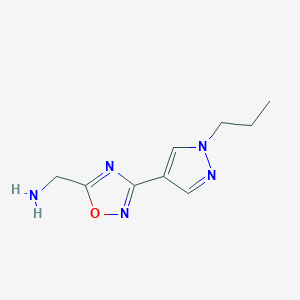
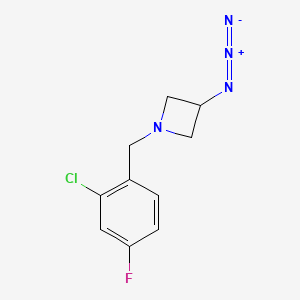


![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)
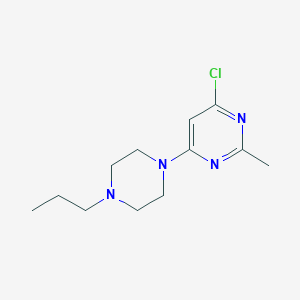
![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)
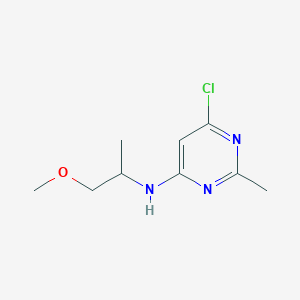

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)
